N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-18-13-19(2)26(20(3)14-18)31-25(34)16-33-24-8-6-5-7-23(24)27-28(33)29(35)32(17-30-27)15-21-9-11-22(36-4)12-10-21/h5-14,17H,15-16H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVDUJVYZNPJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates an indole moiety with a pyrimidine derivative, featuring functional groups such as an acetamide and a methoxybenzyl group. These structural characteristics suggest a promising pharmacological profile, particularly in areas such as anticancer, antiviral, and anti-inflammatory activities.
Chemical Structure and Properties
The unique molecular structure of this compound enhances its lipophilicity and may influence its pharmacokinetic properties. The compound's molecular formula is C26H30N4O3, with a molecular weight of approximately 462.55 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant biological activities:
| Activity Type | Description |
|---|---|
| Antiviral | Potential to inhibit viral replication and infection. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |
| Anticancer | Possible induction of apoptosis in cancer cells and inhibition of tumor growth. |
The mechanism of action for this compound involves binding to various biological targets, which may include enzymes or receptors involved in critical signaling pathways. The indole nucleus is particularly noted for its ability to interact with multiple biological targets, potentially leading to diverse pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Activity : A study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cancer cells, suggesting effective growth inhibition.
- Antimicrobial Properties : Research on related compounds indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory potential revealed that these compounds could inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, we can compare it with other known compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |
| Indomethacin | NSAID | Anti-inflammatory |
| Celecoxib | COX-2 inhibitor | Anti-inflammatory |
This comparison underscores the distinct combination of functional groups in this compound that may confer unique biological activities not present in other related compounds.
Q & A
Q. What synthetic routes are commonly employed for preparing N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, and how is structural confirmation achieved?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
Q. Which spectroscopic techniques are critical for analyzing structural tautomerism in such compounds?
Methodological Answer:
- Dynamic NMR : Detects equilibrium between amine and imine tautomers (e.g., 50:50 ratio observed in pyrazolo-pyrimidine derivatives via integration of NH signals) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for oxo groups) and NH vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize low yields in multi-step syntheses of analogous pyrimidoindole derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Palladium-based catalysts improve coupling efficiency in heterocycle formation .
- Purification : Recrystallization from methanol/water mixtures removes byproducts, as demonstrated in indole-acetamide syntheses (yields improved from 6% to 17% after optimization) .
Q. How should structural analogs be designed to investigate structure-activity relationships (SAR) for anticancer targets like Bcl-2/Mcl-1?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of the benzyl moiety to enhance π-π stacking with protein pockets .
- Scaffold Hybridization : Merge pyrimidoindole cores with thiazolidinedione or oxadiazole motifs to modulate hydrophobicity and binding affinity .
- Biological Assays : Use fluorescence polarization assays to quantify inhibition of Bcl-2/Mcl-1 interactions, comparing IC₅₀ values across analogs .
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Methodological Answer:
- Batch Reproducibility : Ensure consistent purity (>95% via HPLC) and solvent removal (lyophilization for hygroscopic compounds) .
- Assay Standardization : Normalize cell viability assays (e.g., MTT) using internal controls (e.g., staurosporine for apoptosis induction) .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate activity trends with predicted binding energies .
Key Considerations for Researchers
- Tautomeric Stability : Monitor pH and temperature during characterization to prevent tautomer interconversion .
- Toxicity Profiling : Use Wistar albino mice models to assess acute toxicity (LD₅₀) before advancing to in vivo studies .
- Regulatory Compliance : Adhere to GHS guidelines for safe handling of reactive intermediates (e.g., nitroaromatics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
